molecular formula C17H14N2O2 B2563964 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 905589-98-2

1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2563964
CAS No.: 905589-98-2
M. Wt: 278.30 g/mol
InChI Key: NUMFTJJYFCUIDI-UHFFFAOYSA-N
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Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as cyclooxygenase and lipoxygenase suggests its potential as an anti-inflammatory agent . Additionally, its binding affinity to specific proteins can modulate signal transduction pathways, impacting cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses, thereby modulating the production of cytokines and other signaling molecules . Furthermore, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s interaction with cyclooxygenase enzymes results in the inhibition of prostaglandin synthesis, which is crucial for inflammatory responses . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its overall biological activity. Additionally, its interaction with cofactors such as NADPH can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . This localization is essential for its interaction with specific biomolecules and its overall biological activity.

Preparation Methods

The synthetic routes and reaction conditions for WAY-638861 are not widely documented in public literature. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

WAY-638861 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in available sources. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

  • 1-benzyl-3-phenylpyrazole-4-carboxylic acid
  • MLS001002735
  • SCHEMBL4265334
  • CHEMBL1886925

Properties

IUPAC Name

1-benzyl-3-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)15-12-19(11-13-7-3-1-4-8-13)18-16(15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMFTJJYFCUIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331234
Record name 1-benzyl-3-phenylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

905589-98-2
Record name 1-benzyl-3-phenylpyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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